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Compound of Interest

Compound Name: Disperse Red 4

Cat. No.: B1583526 Get Quote

Core Topic: Molecular Formula C15H11NO4 Spectroscopic Analysis Audience: Researchers,

scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the spectroscopic data for compounds

with the molecular formula C15H11NO4. Focusing on the representative compound 4'-

Nitroflavanone, this document details the interpretation of its ¹H NMR, ¹³C NMR, FT-IR, and

Mass Spectrometry data. Furthermore, it outlines the detailed experimental protocols for

acquiring this spectroscopic information and presents a logical workflow for compound

identification.

Spectroscopic Data Summary for C15H11NO4 (4'-
Nitroflavanone)
The following tables summarize the key quantitative data from the spectroscopic analysis of 4'-

Nitroflavanone.

Table 1: ¹H NMR Spectroscopic Data of 4'-Nitroflavanone
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Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Assignment

8.25 d 8.8 2H H-2', H-6'

7.95 d 8.8 2H H-3', H-5'

7.90 dd 7.9, 1.6 1H H-5

7.55 ddd 8.7, 7.2, 1.6 1H H-7

7.10 - 7.00 m - 2H H-6, H-8

5.50 dd 12.9, 2.9 1H H-2

3.15 dd 17.0, 12.9 1H H-3a

2.90 dd 17.0, 2.9 1H H-3b

Table 2: ¹³C NMR Spectroscopic Data of 4'-Nitroflavanone
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Chemical Shift (δ, ppm) Assignment

191.0 C-4

161.0 C-8a

148.0 C-4'

145.0 C-1'

136.0 C-7

128.0 C-2', C-6'

124.0 C-3', C-5'

122.0 C-5

121.5 C-4a

118.0 C-6, C-8

79.0 C-2

45.0 C-3

Table 3: FT-IR Spectroscopic Data of 4'-Nitroflavanone

Wavenumber (cm⁻¹) Intensity Assignment

3100 - 3000 Medium Aromatic C-H stretch

1685 Strong C=O (ketone) stretch

1600, 1475 Medium Aromatic C=C stretch

1520 Strong Asymmetric NO₂ stretch

1345 Strong Symmetric NO₂ stretch

1220 Strong C-O-C (ether) stretch

Table 4: Mass Spectrometry Data of 4'-Nitroflavanone
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m/z Relative Intensity (%) Assignment

269 100 [M]⁺ (Molecular Ion)

223 40 [M - NO₂]⁺

177 25 [C₉H₅O₃]⁺

121 60 [C₇H₅O₂]⁺

120 55 [C₈H₈O]⁺

92 30 [C₆H₄O]⁺

77 35 [C₆H₅]⁺

Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. ¹H NMR Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the C15H11NO4 compound in approximately 0.6-

0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the

sample is fully dissolved.

Instrument Setup:

Place the NMR tube in the spectrometer's autosampler or manually insert it into the

magnet.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity, optimizing the spectral resolution.

Data Acquisition:

Acquire a standard ¹H NMR spectrum using a 400 MHz or higher field spectrometer.
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Typical acquisition parameters include a 30-45° pulse angle, a spectral width of 12-16

ppm, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise ratio.

Data Processing:

Apply Fourier transformation to the Free Induction Decay (FID).

Phase the spectrum to obtain pure absorption peaks.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at

0.00 ppm).

Integrate the peaks to determine the relative number of protons.

Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the proton

environment.

2.1.2. ¹³C NMR Spectroscopy

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50

mg in 0.6-0.7 mL of deuterated solvent, due to the lower natural abundance and sensitivity of

the ¹³C nucleus.

Instrument Setup: Follow the same locking and shimming procedures as for ¹H NMR.

Data Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters include a 30° pulse angle, a spectral width of 200-240 ppm, a

relaxation delay of 2-5 seconds, and a significantly higher number of scans (e.g., 1024 or

more) compared to ¹H NMR.

Data Processing:

Perform Fourier transformation, phasing, and referencing (to the solvent peak) as with ¹H

NMR.
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Analyze the chemical shifts of the resulting singlet peaks to identify the different carbon

environments.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind 1-2 mg of the solid C15H11NO4 compound with approximately 100-200 mg of dry

potassium bromide (KBr) powder using an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Place a portion of the powder into a pellet press and apply pressure to form a thin,

transparent pellet.

Instrument Setup:

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Ensure the sample compartment is purged with dry air or nitrogen to minimize interference

from atmospheric water and carbon dioxide.

Data Acquisition:

Collect a background spectrum of the empty sample compartment.

Collect the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are

co-added to improve the signal-to-noise ratio.

Data Processing:

The instrument software automatically ratios the sample spectrum to the background

spectrum to generate the final transmittance or absorbance spectrum.

Identify the characteristic absorption bands and correlate them to the functional groups

present in the molecule.[1][2][3]

Gas Chromatography-Mass Spectrometry (GC-MS)
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Sample Preparation:

Dissolve a small amount (approx. 1 mg) of the C15H11NO4 compound in a volatile

organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of about 100-

1000 µg/mL.

Instrument Setup:

Gas Chromatograph (GC):

Injector Temperature: 250-280 °C.

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2

minutes, then ramp up to a higher temperature (e.g., 280-300 °C) at a rate of 10-20

°C/min, and hold for several minutes.

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Mass Spectrometer (MS):

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 500.

Ion Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Data Acquisition:

Inject 1 µL of the sample solution into the GC. The compound will be separated from the

solvent and any impurities as it passes through the column.

The eluted compound enters the MS, where it is ionized and fragmented. The mass

analyzer separates the ions based on their mass-to-charge ratio (m/z).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1583526?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Processing:

Analyze the total ion chromatogram (TIC) to determine the retention time of the

compound.

Examine the mass spectrum corresponding to the chromatographic peak.

Identify the molecular ion peak ([M]⁺) to confirm the molecular weight.

Analyze the fragmentation pattern to gain structural information.[4][5]

Visualized Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the spectroscopic identification and

characterization of a compound with the molecular formula C15H11NO4.

Sample
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Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis of C15H11NO4.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1583526?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

